Cyclobutylcarboxamide, N-(2-ethylphenyl)-
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Overview
Description
Cyclobutylcarboxamide, N-(2-ethylphenyl)- is an organic compound that belongs to the class of carboxamides. This compound is characterized by a cyclobutyl group attached to a carboxamide functional group, with an N-(2-ethylphenyl) substituent. Carboxamides are known for their stability and versatility in various chemical reactions, making them valuable in both synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutylcarboxamide, N-(2-ethylphenyl)- typically involves the amidation of cyclobutylcarboxylic acid with 2-ethylphenylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common catalysts include N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl), which facilitates the formation of the amide bond under mild conditions .
Industrial Production Methods
In industrial settings, the production of Cyclobutylcarboxamide, N-(2-ethylphenyl)- often employs large-scale amidation processes. These processes utilize activated derivatives of carboxylic acids, such as acyl chlorides or anhydrides, to enhance the reaction rate and yield. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclobutylcarboxamide, N-(2-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, yielding cyclobutylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Cyclobutylcarboxylic acid derivatives.
Reduction: Cyclobutylamine derivatives.
Substitution: Various substituted amides and other functionalized products.
Scientific Research Applications
Cyclobutylcarboxamide, N-(2-ethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Cyclobutylcarboxamide, N-(2-ethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylcarboxamide, N-(2-methylphenyl)-: Similar structure but with a methyl group instead of an ethyl group.
Cyclobutylcarboxamide, N-(2-propylphenyl)-: Similar structure but with a propyl group instead of an ethyl group.
Cyclobutylcarboxamide, N-(2-butylphenyl)-: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
Cyclobutylcarboxamide, N-(2-ethylphenyl)- is unique due to its specific substituent pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-ethylphenyl group can enhance its stability and interaction with specific molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(2-ethylphenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-10-6-3-4-9-12(10)14-13(15)11-7-5-8-11/h3-4,6,9,11H,2,5,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLCYSHTGMCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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